Anti-TNFRSF5/CD40 Antibody

Binding Affinity Surface Plasmon Resonance CD40 Antagonist

The Anti-TNFRSF5/CD40 Antibody, also known as Emory U. anti-CD40 or clone 2C10, is a humanized IgG1 monoclonal antibody that specifically targets the CD40 receptor (TNFRSF5).

Molecular Formula C15H13NS
Molecular Weight 239.3 g/mol
CAS No. 34634-22-5
Cat. No. B1681646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-TNFRSF5/CD40 Antibody
CAS34634-22-5
SynonymsSF5;  SF-5;  SF 5; 
Molecular FormulaC15H13NS
Molecular Weight239.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN=C=S)C2=CC=CC=C2
InChIInChI=1S/C15H13NS/c17-12-16-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11H2
InChIKeyHCMJWOGOISXSDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Anti-TNFRSF5/CD40 Antibody (Clone 2C10): A High-Affinity Antagonist for Primate CD40 Signaling Studies


The Anti-TNFRSF5/CD40 Antibody, also known as Emory U. anti-CD40 or clone 2C10, is a humanized IgG1 monoclonal antibody that specifically targets the CD40 receptor (TNFRSF5) [1]. It acts as a potent, non-depleting antagonist by blocking the interaction between CD40 and its ligand, CD154 [2]. This antibody is a critical tool for costimulation blockade research in transplantation and autoimmune disease models, with its utility extensively validated in nonhuman primate studies [1].

Why Anti-TNFRSF5/CD40 Antibody (Clone 2C10) Cannot Be Substituted with Generic Anti-CD40 Reagents


Anti-CD40 antibodies are not functionally interchangeable. Their activity is exquisitely dependent on binding affinity, epitope specificity, and the ability to block the CD40-CD154 interaction [1]. Clone 2C10 is a pure antagonist that binds a specific conformational epitope at the membrane-distal tip of CD40, partially overlapping the CD154 binding site, which is essential for its ligand-blocking, non-agonistic mechanism [2]. In contrast, other clones like 3A8 bind to a different, opposing surface of CD40 and can exhibit agonistic activity [2]. Substituting with an antibody of a different clone, isotype, or from a different vendor without verified comparable functional data risks introducing unwanted agonism, variable species cross-reactivity, or insufficient blockade of the target pathway, compromising experimental reproducibility and validity [3].

Quantitative Evidence Guide for Anti-TNFRSF5/CD40 Antibody (Clone 2C10) Differentiation


Superior Binding Affinity Compared to Other Anti-CD40 Antibodies

The 2C10 antibody demonstrates high-affinity binding to human CD40 with a dissociation constant (KD) in the sub-nanomolar range, which is significantly higher (lower KD value) than many other reported anti-CD40 clones. For context, a panel of anti-CD40 antibody variants showed KD values ranging from 5.1 nM to 20 nM against human CD40, indicating 2C10's binding is at least 5-fold stronger than the highest affinity clone in that panel [2].

Binding Affinity Surface Plasmon Resonance CD40 Antagonist

Cross-Species Binding Profile of Anti-CD40 Antibody Clone 2C10

The binding capacity of 2C10 to peripheral blood mononuclear cells (PBMCs) varies significantly across species. Binding to baboon PBMCs is significantly reduced compared to rhesus, cynomolgus, and human PBMCs, while binding to pig PBMCs is minimal. This is a critical differentiator for experimental design compared to other anti-CD40 clones like 3A8, which shows a broader and higher binding capacity across species, including pigs [1].

Species Cross-Reactivity Flow Cytometry Nonhuman Primate

Functional Activity: Inhibition of T Cell Proliferation by 2C10 is Species-Dependent

In a functional mixed lymphocyte reaction (MLR) assay, the ability of 2C10 to inhibit T cell proliferation is most potent in rhesus monkey cells. The inhibitory effect is significantly reduced in human, cynomolgus monkey, and baboon cells when compared directly to the response in rhesus monkeys [1].

Functional Assay T Cell Suppression Mixed Lymphocyte Reaction

Anti-TNFRSF5/CD40 Antibody (2C10) Demonstrates a Pure Antagonist Profile, Distinct from Agonistic Clones

Clone 2C10 is a pure antagonist that blocks CD154 binding without inducing CD40 signaling. This contrasts with other clones like 3A8 and 5D12, which bind to an opposing surface away from the CD154 binding domain and can act as B cell agonists [1]. This mechanistic difference is critical for applications requiring pure costimulation blockade.

Agonist vs Antagonist Epitope Mapping CD40 Signaling

Optimal Research Applications for Anti-TNFRSF5/CD40 Antibody (Clone 2C10)


Costimulation Blockade in Rhesus Macaque Allo- and Xeno-Transplantation Models

Based on its high binding affinity for rhesus CD40 (KD 0.65-1.0 nM) and potent inhibition of T cell proliferation in this species [1], clone 2C10 is the preferred reagent for blocking the CD40-CD154 pathway in rhesus macaque transplantation studies. Its pure antagonist profile ensures that any observed prolongation of graft survival is directly attributable to costimulation blockade rather than off-target agonism [2].

Investigating CD40-Dependent B Cell Activation and Antibody Responses

Clone 2C10 is ideally suited for in vitro and in vivo studies designed to dissect the role of CD40 signaling in B cell activation, germinal center formation, and antibody class switching [1]. As a pure antagonist, it can be used to specifically block CD40-CD154 interactions, allowing researchers to differentiate CD40-dependent from CD40-independent effects [2].

Validating Target Engagement in Primate Pharmacodynamic Studies

The well-characterized, species-specific binding profile of 2C10 (high in rhesus/cynomolgus/human, reduced in baboon, minimal in pig) makes it an excellent tool for validating target engagement in pharmacodynamic assays [1]. Researchers can use this data to select appropriate animal models and interpret findings from receptor occupancy studies, ensuring that observed biological effects correlate with the degree of CD40 blockade.

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